1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide
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Overview
Description
1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(2-naphthalenyl)-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide stands out due to its unique substitution pattern and functional groups. Similar compounds include:
1H-Pyrazole-3-carboxylic acid: A simpler pyrazole derivative with a carboxylic acid group at the 3-position.
1-Methyl-1H-pyrazole-5-carboxylic acid: A methyl-substituted pyrazole with a carboxylic acid group at the 5-position.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: A pyrazole derivative with a phenyl group and an ethyl ester functional group.
Properties
Molecular Formula |
C25H18N4O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H18N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-15,30H,(H,27,28)(H,29,31) |
InChI Key |
XOXCTLAKMCIWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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